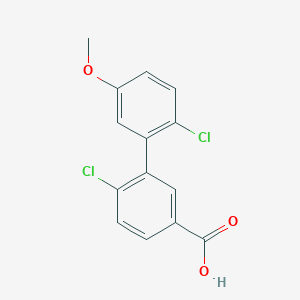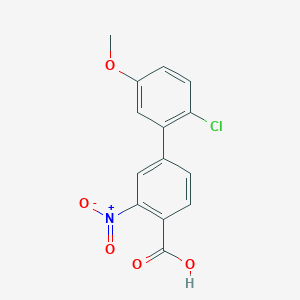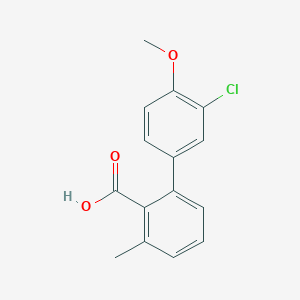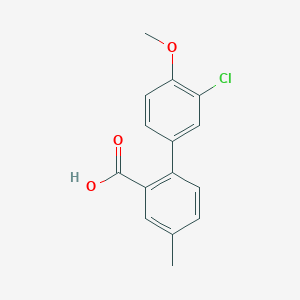
2-(3-Chloro-4-methoxyphenyl)-6-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-methoxyphenyl)-6-fluorobenzoic acid, commonly referred to as 6-FBA, is a synthetic compound that has been widely used in scientific research and laboratory experiments due to its unique properties. 6-FBA is a small organic molecule with a molecular weight of 226.71 g/mol and a melting point of 152-154°C. It is a white crystalline solid with a faint odor and is highly soluble in polar solvents such as water, ethanol, and methanol. 6-FBA is a versatile compound that can be used in a variety of applications in scientific research, including as a synthetic intermediate, a chromogenic reagent, and a fluorescent probe.
Wissenschaftliche Forschungsanwendungen
6-FBA is a versatile compound that can be used in a variety of applications in scientific research. It is commonly used as a synthetic intermediate in the synthesis of other organic molecules, such as pharmaceuticals and agrochemicals. 6-FBA can also be used as a chromogenic reagent, which can be used to detect the presence of certain compounds in a sample. Additionally, 6-FBA is also used as a fluorescent probe in biological studies, as it can be used to detect and quantify the presence of certain molecules in a sample.
Wirkmechanismus
6-FBA is a small organic molecule that can interact with other molecules in a variety of ways. When used as a chromogenic reagent, 6-FBA can interact with certain compounds to form a colored complex. This colored complex can then be used to detect the presence of certain compounds in a sample. When used as a fluorescent probe, 6-FBA can interact with certain molecules to form a fluorescent complex, which can be used to detect and quantify the presence of certain molecules in a sample.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FBA are largely unknown, as it is not a naturally occurring compound and has not been extensively studied in humans. However, it is known that 6-FBA is rapidly metabolized in the body, and is not likely to accumulate in the body over time. Additionally, 6-FBA has been shown to have low toxicity in laboratory studies, with no significant adverse effects observed at doses up to 1000 mg/kg.
Vorteile Und Einschränkungen Für Laborexperimente
6-FBA is a versatile compound that can be used in a variety of laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, 6-FBA is highly soluble in polar solvents, making it easy to use in a variety of laboratory experiments. However, 6-FBA is a synthetic compound and may not be suitable for some experiments that require natural compounds.
Zukünftige Richtungen
The use of 6-FBA in scientific research is still in its infancy, and there are a number of potential future directions for its use. For example, 6-FBA could be used to develop new synthetic intermediates for the synthesis of pharmaceuticals and agrochemicals. Additionally, 6-FBA could be used as a fluorescent probe in cell-based assays to detect and quantify the presence of certain molecules. Finally, 6-FBA could be used to develop new chromogenic reagents for the detection of certain compounds in a sample.
Synthesemethoden
6-FBA can be synthesized through a variety of methods, including the direct reaction of 3-chloro-4-methoxyphenol with 6-fluorobenzoic acid in the presence of an acid catalyst. This reaction produces a mixture of isomers, which can then be separated and purified through a series of chromatographic and crystallization techniques. Alternatively, 6-FBA can be synthesized from the reaction of 3-chloro-4-methoxyphenol with 6-fluoro-2-nitrobenzoic acid, followed by reduction with sodium borohydride.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-12-6-5-8(7-10(12)15)9-3-2-4-11(16)13(9)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVGPZPTMBXQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691050 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-03-8 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














